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Compound of Interest

Compound Name: BAY 38-7271

Cat. No.: B14116721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
BAY 38-7271 is a potent, full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid

receptor 2 (CB2), developed by Bayer AG.[1][2] It has demonstrated significant analgesic and

neuroprotective effects in preclinical studies, with a primary proposed indication for the

treatment of traumatic brain injury (TBI).[1][2][3] Structurally distinct from classical

cannabinoids, BAY 38-7271 showed promise in early clinical development, reaching Phase II

trials before its development was halted.[1][2] This guide provides a comprehensive overview

of the available pharmacological and toxicological data on BAY 38-7271, intended to serve as

a resource for researchers in the fields of cannabinoid science and neuropharmacology.

Pharmacology
Mechanism of Action
BAY 38-7271 acts as a direct agonist at CB1 and CB2 receptors, which are G-protein coupled

receptors (GPCRs).[1][3] Activation of these receptors, particularly the centrally located CB1

receptors, is believed to mediate the compound's neuroprotective and analgesic effects. The

activation of CB1 receptors initiates a cascade of intracellular signaling events that ultimately

modulate neurotransmitter release and cellular activity.
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The pharmacodynamic profile of BAY 38-7271 is characterized by its high affinity and potency

at both CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity of BAY 38-7271

Receptor Species/Tissue Ki (nM)

CB1 Human (recombinant) 1.85[4]

CB1 Rat Brain 2.91[1][5]

CB2 Human (recombinant) 5.96[4]

CB2 Not Specified 4.24[1][5]

Table 2: In-Vivo Pharmacodynamic Effects of BAY 38-7271
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Effect Animal Model Dosage
Route of
Administration

Observed
Effect

Neuroprotection

Rat Subdural

Hematoma

(SDH) Model

100 ng/kg/h (4h

infusion)
Intravenous

70% reduction in

infarct volume[6]

Neuroprotection Rat SDH Model

300 ng/kg/h (4h

infusion, 3h

delay)

Intravenous
59% reduction in

infarct volume[6]

Neuroprotection
Rat tMCA-O

Model
1 ng/kg/h Intravenous

91%

neuroprotection

in cerebral cortex

Neuroprotection
Rat tMCA-O

Model
10 ng/kg/h Intravenous

53%

neuroprotection

in striatum

Reduction of

Intracranial

Pressure

Rat SDH Model 250 ng/kg/h Intravenous 28% reduction

Reduction of

Brain Water

Content

Rat SDH Model 250 ng/kg/h Intravenous 20% reduction

Hypothermia Rat 6 µg/kg Intravenous
Minimal effective

dose[6]

Generalization to

CP 55,940

Rat (Drug

Discrimination)
3 µg/kg Intravenous

Complete

generalization[6]

Pharmacokinetics
While comprehensive quantitative pharmacokinetic data for BAY 38-7271 in various species is

not publicly available, a review of the compound mentions that pharmacokinetic and drug

metabolism studies were conducted in animals and healthy male volunteers.[3]

Table 3: Pharmacokinetic Parameters of BAY 38-7271
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Parameter Species Value

Half-life (t1/2) Animals, Humans Data not publicly available

Clearance (CL) Animals, Humans Data not publicly available

Volume of Distribution (Vd) Animals, Humans Data not publicly available

Bioavailability Animals, Humans Data not publicly available

Toxicology
Detailed quantitative toxicology data, such as LD50 (median lethal dose) or NOAEL (No-

Observed-Adverse-Effect Level), for BAY 38-7271 are not available in the public domain.

However, a review of preclinical and clinical studies provides some insight into its safety profile.

General Safety Profile:

Preclinical: Acute and subacute toxicity studies were performed in animals. The doses

required for maximal neuroprotective efficacy were significantly lower than those inducing

typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[3]

Clinical: In Phase I clinical trials, BAY 38-7271 was reported to be safe and well-tolerated

when administered to healthy male volunteers via intravenous infusion for either 1 or 24

hours.[3]

Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol describes a plausible method for determining the binding affinity of BAY 38-7271
to the CB1 receptor, based on standard methodologies.

Objective: To determine the inhibitory constant (Ki) of BAY 38-7271 for the CB1 receptor using

a competitive radioligand binding assay.

Materials:
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Membrane preparations from cells expressing recombinant human CB1 receptor or from rat

brain tissue.

Radioligand: [3H]CP 55,940 (a potent CB1/CB2 agonist).

Non-specific binding control: A high concentration of a non-labeled potent cannabinoid

agonist (e.g., unlabeled CP 55,940).

Test compound: BAY 38-7271 at various concentrations.

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% bovine serum albumin

(BSA), pH 7.4.

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Incubate the CB1 receptor-containing membranes with varying concentrations of BAY 38-
7271 and a fixed concentration of [3H]CP 55,940.

Parallel incubations are performed in the presence of a high concentration of unlabeled CP

55,940 to determine non-specific binding.

Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-

cold assay buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a liquid scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (the concentration of BAY 38-7271 that inhibits 50% of the specific

binding of the radioligand) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

In-Vivo Neuroprotection Study: Rat Model of Subdural
Hematoma (SDH)
This protocol outlines a likely methodology for assessing the neuroprotective efficacy of BAY
38-7271 in a rat model of traumatic brain injury.

Objective: To evaluate the effect of BAY 38-7271 on infarct volume following induced subdural

hematoma in rats.

Animal Model: Adult male Sprague-Dawley or Wistar rats.

Procedure:

Anesthetize the rats and place them in a stereotaxic frame.

Create a burr hole in the skull over the desired cortical region.

Induce a subdural hematoma by injecting autologous blood into the subdural space.

Administer BAY 38-7271 or vehicle intravenously at the desired dose and time point (e.g., as

a continuous infusion immediately following or with a delay after injury).

Monitor physiological parameters (e.g., body temperature, blood pressure) throughout the

experiment.

After a set survival period (e.g., 24 or 48 hours), euthanize the animals and perfuse the

brains.

Harvest the brains and section them for histological analysis.

Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium

chloride - TTC).

Quantify the infarct volume using image analysis software and compare the treatment group

to the vehicle control group.
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Signaling Pathways and Visualizations
BAY 38-7271-Mediated CB1 Receptor Signaling
Activation of the CB1 receptor by BAY 38-7271 initiates a canonical Gi/o-protein coupled

signaling cascade, leading to the modulation of several downstream effectors. This pathway

plays a crucial role in the neuroprotective effects of the compound.
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Caption: CB1 Receptor Signaling Cascade Activated by BAY 38-7271.

Experimental Workflow for In-Vivo Neuroprotection
Assay
The following diagram illustrates the typical workflow for evaluating the neuroprotective effects

of BAY 38-7271 in a preclinical model of traumatic brain injury.
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Caption: Workflow for Preclinical Neuroprotection Studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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